molecular formula C21H43N5O15S B3068341 Nebramycin II (sulfate) CAS No. 41194-16-5

Nebramycin II (sulfate)

Cat. No.: B3068341
CAS No.: 41194-16-5
M. Wt: 637.7 g/mol
InChI Key: WGLYHYWDYPSNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Evolution of Nebramycin (B1172076) II (sulfate)

The discovery of the nebramycin complex from the bacterium Streptomyces tenebrarius marked a notable advancement in the search for new antibacterial agents. scispace.comgoogle.comwikipedia.org Initial research focused on separating and identifying the various factors within this complex. Through improved isolation and separation techniques, researchers identified Nebramycin II (apramycin) as one of the major components. scispace.com

The evolution of research on Nebramycin II has been driven by the need to understand its unique chemical structure and mechanism of action. genaxxon.com A key feature of Nebramycin II is its structural distinction from other aminoglycosides, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine. genaxxon.com This unique structure is believed to contribute to its activity against some bacteria that are resistant to other aminoglycosides. medchemexpress.com

Early in vivo studies demonstrated the efficacy of Nebramycin II in controlling infections caused by Escherichia coli in animals. google.com Over time, research has expanded to explore its activity against a wider range of Gram-negative bacteria. frontiersin.org The development of new technologies for isolating the nebramycin complex from culture fluid has also played a role in making Nebramycin II more accessible for research. nih.gov

Significance of Nebramycin II (sulfate) within Aminoglycoside Antibiotic Research

Nebramycin II holds a significant position in aminoglycoside antibiotic research due to its distinct properties and its potential to address antibiotic resistance. medchemexpress.comresearchgate.net Aminoglycosides are a critical class of antibiotics known for their rapid bactericidal activity against a broad spectrum of bacteria. researchgate.netrug.nl However, their effectiveness has been challenged by the emergence of bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs). frontiersin.org

A key area of significance for Nebramycin II is its tolerance to some of these enzymes. medchemexpress.com For instance, it can only be acetylated by a specific enzyme, AAC(3)IV, which, upon modification, prevents the antibiotic from entering the bacterial cell to reach its ribosomal target. genaxxon.com This characteristic makes Nebramycin II a valuable subject for research into circumventing common resistance mechanisms. frontiersin.org

Furthermore, research into the biosynthesis of nebramycin and other aminoglycosides provides insights into creating novel antibiotic compounds through pathway engineering and combinatorial biosynthesis. nih.govpsu.edugenome.jp Understanding the biosynthetic gene clusters involved in producing these antibiotics opens up possibilities for developing new derivatives with improved properties. nih.govpsu.edu

Role as a Research Tool in Molecular Biology and Microbiology

Beyond its direct antibiotic properties, Nebramycin II (sulfate) serves as a valuable research tool in the fields of molecular biology and microbiology. rpicorp.comrpicorp.com Its primary application in this context is for the selection of genetically modified cells. rpicorp.comglpbio.com

In molecular biology experiments, genes conferring resistance to Nebramycin II are used as selectable markers. rpicorp.com When these resistance genes are introduced into cells along with a gene of interest, researchers can use Nebramycin II to selectively eliminate cells that have not successfully incorporated the new genetic material. rpicorp.comglpbio.com This allows for the isolation and proliferation of the desired genetically modified cells. rpicorp.com

Data Tables

Table 1: Chemical and Physical Properties of Nebramycin II (sulfate)

Property Value Source
Common Name Apramycin (B1230331) rpicorp.comrpicorp.com
CAS Number 65710-07-8 rpicorp.comrpicorp.com
Molecular Formula C₂₁H₄₁N₅O₁₁ · H₂SO₄ rpicorp.comrpicorp.comzoro.com
Molecular Weight 637.6 g/mol rpicorp.comrpicorp.comzoro.com

| Solubility | Water | rpicorp.comrpicorp.comgenaxxon.comzoro.com |

Table 2: Components of the Nebramycin Complex

Factor Chemical Name Source
Factor 2 Apramycin (Nebramycin II) scispace.com
Factor 4 6"-O-carbamoylkanamycin B scispace.com
Factor 5' 6"-O-carbamoyltobramycin scispace.com

| Factor 6 | Tobramycin (B1681333) | pharmaexcipients.comasm.org |

Properties

IUPAC Name

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYHYWDYPSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41194-16-5
Record name 4-O-[(2R,3R,4aS,6R,7S,8R,8aR)-3-amino-6-(4-amino-4-deoxy-α-D-glucopyranosyloxy)-8-hydroxy-7-methylaminoperhydropyrano[3,2-b]pyran-2-yl]-2-deoxystreptamine, sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Action

Ribosomal Target Interactions and Protein Synthesis Inhibition

Nebramycin (B1172076) II's primary mode of action is the inhibition of protein synthesis through direct interaction with the bacterial ribosome. This interference occurs at multiple stages of the translation process, from initiation to elongation.

Nebramycin II, like other aminoglycoside antibiotics, specifically targets the small ribosomal subunit, the 30S subunit in bacteria. nih.gov This binding is characterized by high affinity and specificity. The interaction occurs within the decoding site on the 16S ribosomal RNA (rRNA), a critical region for ensuring the accuracy of protein synthesis. nih.govmcmaster.ca The binding of aminoglycosides such as neomycin and paromomycin, which are structurally related to nebramycin, to this region induces a conformational change in the conserved bases of the A-site's internal loop. This change facilitates a tight interaction between the antibiotic and the rRNA, effectively locking the drug in place. nih.gov This stable binding is the foundational step for the subsequent disruption of translational processes.

While many aminoglycosides primarily affect the elongation phase of protein synthesis, some also interfere with the initiation stage. The binding of certain antibiotics to the 30S subunit can prevent the formation of the 70S initiation complex, a crucial step that involves the joining of the 30S and 50S subunits with messenger RNA (mRNA) and initiator transfer RNA (tRNA). nih.gov Antibiotics that bind near the P and E sites of the 30S subunit, such as kasugamycin, can physically obstruct the path of the mRNA, thereby preventing the proper assembly of the translation machinery. nih.govnih.gov By interfering with this initial step, Nebramycin II can halt protein synthesis before it even begins.

A hallmark of many aminoglycosides, including Nebramycin II (apramycin), is their ability to induce misreading of the mRNA codon. mcmaster.canih.gov By binding to the decoding A-site, the drug stabilizes a conformation that mimics the correct pairing between a codon on the mRNA and its corresponding anticodon on the tRNA. This stabilization reduces the ribosome's proofreading capability, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.govnih.gov This results in the synthesis of non-functional or toxic proteins, which severely compromises cellular function. nih.gov

In addition to causing miscoding, Nebramycin II also inhibits the translocation step of elongation. nih.govnih.gov Translocation is the process where the ribosome moves one codon down the mRNA, a movement catalyzed by elongation factor G (EF-G). nih.gov Nebramycin II's binding can physically impede this movement, arresting the ribosome on the mRNA and leading to a premature halt in protein synthesis. nih.gov Some aminoglycosides that affect translocation in addition to misreading can induce clusters of translation errors, where multiple incorrect amino acids are incorporated in a row. nih.gov

The high-affinity binding of Nebramycin II is mediated by specific molecular contacts with nucleotides in the A-site (decoding site) of the 16S rRNA. Chemical probing studies on ribosomes complexed with apramycin (B1230331) (Nebramycin II) and the related compound neamine (B104775) show that these antibiotics protect specific bases from chemical modification, indicating direct interaction. nih.govnih.gov Key nucleotides involved in this interaction include A1408 and G1494. nih.govnih.gov These bases are also protected by A-site-bound tRNA, highlighting how the antibiotic's presence mimics a state of tRNA binding, which contributes to its miscoding effect. nih.govnih.gov The interaction with these universally conserved nucleotides within the decoding site is fundamental to the antibiotic's potent inhibitory activity. nih.gov

Table 1: Key 16S rRNA Nucleotides Interacting with Nebramycin II (Apramycin)
Nucleotide (E. coli numbering)Interaction RoleReference
A1408Protected from chemical modification, indicating direct binding. Key for high-affinity interaction. nih.govnih.gov
G1494Protected from chemical modification, suggesting close contact with the drug. nih.govnih.gov
G1491Plays a crucial role in the binding interface for aminoglycosides. researchgate.net

Differential Ribosomal Binding: Bacterial vs. Eukaryotic Systems

The clinical utility of antibiotics relies on their ability to selectively target bacterial cells without harming the host's eukaryotic cells. For ribosomal antibiotics, this selectivity arises from structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. nih.gov A critical difference lies within the antibiotic binding site on the small ribosomal subunit's rRNA. embopress.org

In the bacterial 16S rRNA decoding site, nucleotide A1408 is a key point of contact for aminoglycosides. In eukaryotic 18S rRNA, this position is occupied by a guanosine (B1672433) (G). embopress.orgnih.gov This single nucleotide substitution (A1408G) is a major determinant for the selectivity of many aminoglycosides, as it disrupts the high-affinity binding necessary for their inhibitory action. embopress.org Consequently, many aminoglycosides are inactive or only weakly active against eukaryotic cytoplasmic ribosomes. embopress.org

However, the binding mode of apramycin (Nebramycin II) is distinct, allowing it to bind to both eukaryotic and bacterial ribosomal RNA despite these key residue differences. targetmol.com This suggests a different molecular basis for its action compared to other aminoglycosides and has implications for its potential toxicity, as susceptibility of eukaryotic mitochondrial ribosomes can lead to side effects. nih.gov The toxicity of aminoglycosides is often linked to their effects on mitochondrial ribosomes, which more closely resemble their bacterial counterparts. nih.gov

Table 2: Comparison of Key Decoding Site Nucleotides
Organism TypeRibosome TypePosition 1408 (E. coli numbering)Aminoglycoside AffinityReference
Prokaryotic (e.g., E. coli)70SAdenosine (B11128) (A)High embopress.org
Eukaryotic (e.g., Human)80S (Cytoplasmic)Guanosine (G)Low embopress.orgnih.gov

Influence of Environmental Factors on Molecular Activity (e.g., pH Tolerance)

The molecular activity of aminoglycosides can be significantly influenced by environmental conditions, particularly pH. The antibacterial potency of these drugs is generally reduced under acidic conditions. researchgate.net This is because aminoglycosides are polycationic molecules, and their positively charged amine groups are crucial for their uptake into the bacterial cell and their interaction with the negatively charged phosphate (B84403) backbone of rRNA.

However, studies have shown that apramycin (Nebramycin II) retains a greater proportion of its antibacterial activity at acidic pH compared to other aminoglycosides like gentamicin (B1671437) and amikacin (B45834). researchgate.netnih.gov The unique chemical structure of apramycin means that as the pH becomes more acidic (like the pH found in urine), its positive charge increases more significantly compared to other aminoglycosides. This sustained positive charge results in more effective drug uptake and bactericidal activity even in acidic environments. nih.gov This property is particularly relevant for the treatment of infections in acidic body sites, such as urinary tract infections. researchgate.netnih.gov

Table 3: Effect of pH on Aminoglycoside Activity
CompoundRelative Potency at Neutral pH (e.g., 7.3)Relative Potency at Acidic pH (e.g., 5.7)Key FindingReference
Apramycin (Nebramycin II)HighRetains significant activity; cytoplasmic uptake reduced by ~11%Shows improved relative potency at acidic pH compared to other aminoglycosides. researchgate.netnih.gov
GentamicinHighActivity significantly reduced; cytoplasmic uptake reduced by ~62%Loses more activity at acidic pH than apramycin. researchgate.net
AmikacinHighActivity significantly reduced; cytoplasmic uptake reduced by ~51%Loses more activity at acidic pH than apramycin. researchgate.net

Biosynthesis and Bioconversion Pathways

Origin in Streptomyces tenebrarius and Precursor Utilization

Nebramycin (B1172076) II is a member of the nebramycin antibiotic complex produced by the actinomycete Streptomyces tenebrarius (also classified as Streptoalloteichus tenebrarius). nih.govwikipedia.orgbohrium.com This bacterium harbors the distinct biosynthetic gene clusters responsible for producing various components of the nebramycin complex, including a dedicated cluster for apramycin (B1230331) biosynthesis. nih.gov

The assembly of the Nebramycin II molecule begins with fundamental precursor molecules derived from primary metabolism. The core structure is built upon 2-deoxystreptamine (B1221613) (2-DOS), a common building block for many aminoglycoside antibiotics. nih.govnih.gov The biosynthesis of 2-DOS itself originates from D-glucose-6-phosphate. nih.govnih.gov

A key and unusual feature of Nebramycin II is its eight-carbon bicyclic dialdose, or octose, moiety. wikipedia.orgnih.gov Isotopic labeling studies and genetic experiments have revealed that this unique sugar is derived from N-acetylglucosamine (GlcNAc) or glucosamine, which serve as two-carbon donors in a transaldolation reaction. nih.govacs.org The 4-amino-4-deoxy-d-glucose portion of Nebramycin II is derived from glucose 6-phosphate, which is converted to NDP-β-d-glucose as a critical intermediate before being incorporated into the final molecule. nih.gov

Characterization of Biosynthetic Enzymes and Pathway Intermediates

The biosynthetic pathway of Nebramycin II is orchestrated by a suite of specialized enzymes encoded within the apramycin biosynthetic gene cluster (apr cluster). nih.govnih.gov In vitro reconstitution and genetic studies have successfully characterized several of these enzymes and identified key pathway intermediates.

The formation of the unique octose core is a critical part of the pathway. The enzyme AprG, a transaldolase, catalyzes a [6 + 2] cycloaddition reaction, transferring a two-carbon unit from GlcNAc or N-acetylgalactosamine (GalNAc) to the acceptor molecule, 6′-oxo-lividamine, to form 7′-N-acetyldemethylaprosamine. nih.govacs.org This intermediate contains the foundational octose structure.

Subsequent modifications of this core structure are carried out by a series of tailoring enzymes. The biosynthesis involves unexpected steps of phosphorylation, deacetylation, and dephosphorylation, which are thought to be part of a self-resistance mechanism for the producing organism. nih.gov AprU, a novel aminoglycoside phosphotransferase, specifically phosphorylates the 5-hydroxyl group of a pseudotrisaccharide intermediate. nih.govresearchgate.net This is followed by the action of AprP, a putative creatinine (B1669602) amidohydrolase, which hydrolyzes the N-7' acetyl group. nih.gov The methyl group at the N-7′ position is installed by the methyltransferase AprI, which converts demethyl-aprosamine to aprosamine. nih.govrsc.org

The final stages of the biosynthesis involve the attachment of the 4-amino-4-deoxy-d-glucose moiety and dephosphorylation. The enzymes AprJ (a phosphomutase) and AprK (a nucleotide transferase) are responsible for producing NDP-β-d-glucose from glucose 6-phosphate. nih.gov The glycosyltransferase AprO then attaches this sugar to the aprosamine 5-phosphate intermediate. nih.gov Finally, an extracellular alkaline phosphatase, AprZ, removes the phosphate (B84403) group from the 5-position to yield the mature apramycin molecule. nih.govnih.gov

Table 1: Characterized Biosynthetic Enzymes in the Nebramycin II (Apramycin) Pathway

EnzymeGeneFunctionSubstrate(s)Product(s)
AprGaprGTransaldolaseN-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) and 6′-oxo-lividamine7′-N-acetyldemethylaprosamine
AprUaprUAminoglycoside 5-O-phosphotransferase7′-N-acetyldemethylaprosamine7′-N-acetyldemethylaprosamine-5-phosphate
AprPaprPN-7' deacetylasePhosphorylated 7'-N-acetylated intermediateN-7' deacetylated intermediate
AprIaprIN-7'-methyltransferaseDemethyl-aprosamineAprosamine
AprJaprJPhosphomutaseGlucose 6-phosphateβ-glucose 1-phosphate
AprKaprKNucleotide transferaseβ-glucose 1-phosphateNDP-β-d-glucose
AprOaprOGlycosyltransferaseAprosamine 5-phosphate and NDP-4-amino-4-deoxy-β-d-glucoseApramycin 5-phosphate
AprZaprZAlkaline phosphataseApramycin 5-phosphate and other phosphorylated intermediatesApramycin and dephosphorylated intermediates

Genetic and Metabolic Engineering for Analog Production

The elucidation of the Nebramycin II biosynthetic pathway has paved the way for genetic and metabolic engineering of S. tenebrarius to produce novel analogs and improve the yield of desired compounds. doaj.orgresearchgate.net By manipulating the genes in the apr cluster and related pathways, researchers can alter the final structure of the antibiotic.

One common strategy is gene knockout to block specific biosynthetic steps. For example, disrupting the aprH-M gene fragment in S. tenebrarius abolishes apramycin production and significantly increases the yield of carbamoyltobramycin, another component of the nebramycin complex. nih.gov Similarly, inactivation of the aprK gene, which encodes a putative NDP-octodiose synthase, also eliminates apramycin biosynthesis, redirecting precursors towards tobramycin (B1681333) production. nih.govsemanticscholar.org Disruption of the aprI gene, which is responsible for N-7' methylation, leads to the accumulation of a new aminoglycoside antibiotic, demethyl-apramycin. nih.gov

Conversely, gene overexpression can be used to enhance the production of Nebramycin II and reduce impurities. Overexpression of the methyltransferase gene aprI in a strain where the tobramycin biosynthetic gene tobM2 was disrupted led to an increased titer and purity of apramycin, with a reduction in the demethyl-apramycin impurity. nih.gov These genetic manipulations demonstrate the potential to create engineered strains of S. tenebrarius for the targeted production of specific aminoglycosides.

Table 2: Examples of Genetic Engineering in Streptomyces tenebrarius for Analog Production

Genetic ModificationTarget Gene(s)ObjectiveOutcome
Gene KnockoutaprH-MIncrease carbamoyltobramycin productionAbolished apramycin production, significantly increased carbamoyltobramycin yield. nih.gov
Gene KnockoutaprKAbolish apramycin biosynthesisEliminated apramycin production, redirecting metabolism towards tobramycin. nih.govsemanticscholar.org
Gene KnockoutaprIProduce a novel analogAccumulation of demethyl-apramycin. nih.gov
Gene Overexpression and KnockoutOverexpression of aprI, knockout of tobM2Increase apramycin titer and purityIncreased apramycin production and reduced demethyl-apramycin and carbamoyltobramycin impurities. nih.gov

Combinatorial Biosynthesis Strategies for Novel Aminoglycoside Generation

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of antibiotic biosynthetic pathways to create novel compounds. nih.gov This approach involves expressing genes from different pathways in a single host or utilizing the substrate promiscuity of biosynthetic enzymes to incorporate unnatural building blocks. The Nebramycin II biosynthetic pathway offers significant potential for such strategies.

Several enzymes in the apramycin pathway have been shown to be remarkably flexible in the substrates they can accept. For instance, the radical SAM diol dehydratase AprD4 and its reductase partner AprD3, which are involved in C3' deoxygenation, can act on different pseudodisaccharide substrates, including intermediates from the kanamycin (B1662678) pathway. researchgate.net The FAD-dependent dehydrogenase AprQ can also act on substrates from the gentamicin (B1671437) pathway, such as gentamicin X2 and G418, leading to the production of a novel gentamicin analog. nih.govresearchgate.net

This inherent substrate promiscuity can be exploited to generate a library of new aminoglycoside derivatives. By introducing genes for the biosynthesis of different sugar moieties into an apramycin-producing strain, it may be possible to create novel hybrids with altered sugar decorations. asm.org The ability of key enzymes in the apramycin pathway to recognize and process alternative substrates provides a platform for generating new antibiotic candidates with potentially improved activity or a different spectrum of action. nih.gov The continued exploration of these combinatorial approaches holds promise for the development of next-generation aminoglycosides. nih.gov

Molecular Mechanisms of Bacterial Resistance to Nebramycin Ii Sulfate

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to aminoglycosides is their enzymatic modification by a diverse group of enzymes known as aminoglycoside-modifying enzymes (AMEs). However, the unique chemical structure of Nebramycin (B1172076) II, characterized by a monosubstituted 2-deoxystreptamine (B1221613) (DOS) ring and a bicyclic octose moiety, renders it intrinsically resistant to the majority of clinically relevant AMEs. Despite this general resistance, specific enzymes have been identified that can inactivate Nebramycin II.

Aminoglycoside N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside, leading to its inactivation. While Nebramycin II is not a substrate for most AACs, a notable exception is the aminoglycoside 3-N-acetyltransferase type IV, encoded by the aac(3)-IV gene. This enzyme confers resistance to apramycin (B1230331) by acetylating the 3-amino group on the 2-deoxystreptamine ring nih.govresearchgate.net. The AAC(3)-IV enzyme exhibits a broad substrate specificity, and its gene is often found on mobile genetic elements, facilitating its spread among bacterial populations nih.govnih.gov.

Another acetyltransferase, designated ApmA, has been identified and shown to confer high-level resistance to apramycin. ApmA is structurally distinct from other known AACs and belongs to the left-handed β-helix protein superfamily. It inactivates apramycin by acetylating a different site, the N2' position within the octadiose moiety nih.govnih.govresearchgate.net. The discovery of ApmA highlights the ongoing evolution of resistance mechanisms against this antibiotic mdpi.com.

EnzymeGeneSite of Acetylation on Nebramycin II
AAC(3)-IVaac(3)-IV3-amino group of the 2-deoxystreptamine ring
ApmAapmAN2' position of the octadiose moiety

Aminoglycoside O-nucleotidyltransferases (ANTs) inactivate aminoglycosides by catalyzing the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the antibiotic. Due to its unique structural features, Nebramycin II is generally not a substrate for the common ANT enzymes that inactivate other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) researchgate.net.

Aminoglycoside O-phosphotransferases (APHs) mediate resistance by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside molecule. Similar to its resistance to ANTs, the distinct structure of Nebramycin II prevents its inactivation by the majority of clinically significant APH enzymes researchgate.net.

The inherent resistance of Nebramycin II to most aminoglycoside-modifying enzymes is a direct consequence of its unique chemical structure. Key structural features contributing to this resistance include:

Monosubstituted 2-Deoxystreptamine Ring: Unlike many other aminoglycosides that are di-substituted at the 4 and 5 or 4 and 6 positions of the 2-DOS ring, Nebramycin II has a single substitution at the 4-position. This monosubstitution sterically hinders the binding of many AMEs that recognize and modify di-substituted aminoglycosides nih.gov.

Bicyclic Octose Moiety: The presence of a large, bicyclic eight-carbon sugar is a distinctive feature of Nebramycin II. This bulky group is not accommodated by the active sites of most AMEs, preventing enzymatic modification mdpi.com.

The combination of these structural characteristics makes Nebramycin II a poor substrate for a wide array of AACs, ANTs, and APHs, which are primary resistance determinants for other clinically used aminoglycosides nih.gov.

Ribosomal Target Alterations

Alterations in the bacterial ribosome, the target of aminoglycoside action, can also lead to resistance. This is typically achieved through mutations in ribosomal proteins or, more commonly, through enzymatic modification of the ribosomal RNA (rRNA).

A significant mechanism of high-level resistance to a broad range of aminoglycosides, including Nebramycin II, is the methylation of the 16S rRNA component of the 30S ribosomal subunit. This modification is carried out by 16S rRNA methyltransferases.

Specifically, the plasmid-mediated methyltransferase NpmA has been identified as a key determinant of pan-aminoglycoside resistance, including resistance to apramycin asm.orgmdpi.com. NpmA catalyzes the methylation of the N1 position of the adenine base at nucleotide 1408 (A1408) in the A-site of the 16S rRNA nih.govoup.com. This methylation event interferes with the binding of aminoglycosides to their ribosomal target, leading to high levels of resistance asm.orgnih.gov. The presence of the npmA gene is considered a good indicator for apramycin resistance asm.orgmdpi.com.

EnzymeGeneTarget NucleotideModification
NpmAnpmAA1408 in 16S rRNAN1-methylation of adenine

Structural and Functional Analysis of Ribosome Methyltransferases

A primary mechanism of resistance to aminoglycoside antibiotics involves the enzymatic modification of the ribosomal target site, which prevents the antibiotic from binding and exerting its inhibitory effect on protein synthesis. This modification is often carried out by 16S ribosomal RNA (rRNA) methyltransferases (16S-RMTases). These enzymes add a methyl group to specific nucleotides within the A-site of the 16S rRNA, a critical region for aminoglycoside binding.

Notably, Nebramycin II, also known as apramycin, possesses a unique chemical structure that renders it less susceptible to the activity of most known 16S-RMTases. A study evaluating the in vitro activity of apramycin against a collection of 164 16S-RMTase-producing Gram-negative isolates found that 95% of these isolates remained susceptible to the antibiotic nih.gov. The minimum inhibitory concentration (MIC) values were 4 mg/L for 50% of the isolates (MIC50) and 16 mg/L for 90% of the isolates (MIC90) nih.gov.

The structural uniqueness of Nebramycin II, an aminoglycoside antibiotic, allows it to remain effective against many bacterial strains that have developed resistance to other aminoglycosides through the action of 16S-RMTases. Resistance to apramycin in these isolates is considered rare nih.gov. However, some resistance has been observed, with higher rates in Pseudomonas aeruginosa (11%) compared to Acinetobacter baumannii (4%) and Enterobacterales (4%) nih.gov. In one case, high-level resistance (MIC >64 mg/L) was attributed to the acquisition of the aac(3)-IV gene, which encodes an aminoglycoside-modifying enzyme rather than a methyltransferase nih.gov.

Organism GroupResistance Rate to Apramycin (Nebramycin II)
Pseudomonas aeruginosa11%
Acinetobacter baumannii4%
Enterobacterales4%

This table displays the rates of resistance to apramycin (Nebramycin II) among 16S-RMTase-producing isolates.

Efflux Pump Systems in Resistance Phenotypes

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance.

While specific studies focusing exclusively on the efflux of Nebramycin II are limited, it is known that aminoglycosides as a class can be substrates for certain efflux pumps youtube.com. The overexpression of these pumps can lead to decreased susceptibility to multiple antibiotics. For instance, the MexXY-OprM efflux system in Pseudomonas aeruginosa is known to contribute to aminoglycoside resistance. It is plausible that this and other RND pumps could recognize and export Nebramycin II, contributing to a resistant phenotype. The development of efflux pump inhibitors (EPIs) is an area of research aimed at blocking these pumps and restoring the efficacy of antibiotics youtube.comnih.gov.

Outer Membrane and Cell Wall Permeability Modulation

The outer membrane of Gram-negative bacteria serves as a formidable barrier, regulating the influx of substances into the cell. The permeability of this membrane is largely determined by the presence and characteristics of porin channels. These protein channels allow the passive diffusion of hydrophilic molecules, including many antibiotics, across the outer membrane nih.govsemanticscholar.org.

Alterations in the number or type of porins can significantly impact bacterial susceptibility to antibiotics. A reduction in the expression of major porins, such as OmpF and OmpC in Escherichia coli, can limit the entry of aminoglycosides like Nebramycin II, leading to increased resistance frontiersin.orgnih.gov. Mutations within the porin channels themselves can also alter their selectivity and reduce antibiotic permeation. While this is a recognized general mechanism of resistance for hydrophilic antibiotics, specific research detailing the modulation of outer membrane permeability in response to Nebramycin II is not extensively documented. The general principle remains that for Nebramycin II to reach its ribosomal target within a Gram-negative bacterium, it must first traverse the outer membrane, making porin-mediated uptake a critical step.

PorinGeneral Function in Antibiotic Resistance
OmpFA major channel for the influx of hydrophilic antibiotics; its downregulation is associated with resistance. frontiersin.orgnih.gov
OmpCAnother key porin for antibiotic entry; its expression and structure can be altered to reduce permeability. frontiersin.orgnih.gov
OmpAPrimarily involved in maintaining membrane integrity, but its absence can increase susceptibility to some antibiotics. frontiersin.org

This table outlines the general roles of key outer membrane porins in antibiotic resistance.

Molecular Strategies to Counteract Resistance Development

Overcoming the challenge of bacterial resistance to antibiotics like Nebramycin II requires innovative molecular strategies. Research in this area is multifaceted, focusing on modifying the antibiotic itself, inhibiting resistance mechanisms, and discovering novel compounds.

One promising approach is the development of new aminoglycoside derivatives. By understanding the biosynthesis of Nebramycin II (apramycin), researchers can gain insights into creating novel aminoglycosides that are designed to evade existing resistance mechanisms nih.gov. For example, the producing organism, Streptomyces tenebrarius, utilizes self-resistance mechanisms such as C-5 phosphorylation and N-7' acetylation to avoid auto-toxicity. This knowledge could be leveraged to design next-generation aminoglycosides that are not recognized by resistance enzymes nih.gov.

Another key strategy is the development of antibiotic adjuvants. These are compounds that, when co-administered with an antibiotic, can restore its activity. Examples of such adjuvants include:

Efflux Pump Inhibitors (EPIs): These molecules block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic youtube.comnih.gov.

Outer Membrane Permeabilizers: These agents disrupt the bacterial outer membrane, facilitating the entry of antibiotics into the cell youtube.com.

Enzyme Inhibitors: For resistance mediated by modifying enzymes, inhibitors can be designed to block the activity of these enzymes.

The unique structure of Nebramycin II, which already allows it to evade most 16S-RMTases, makes it a valuable scaffold for the development of new antibiotics. Further research into its interactions with other resistance mechanisms will be crucial for designing effective strategies to preserve its clinical utility.

Structure Activity Relationship Sar and Rational Design of Nebramycin Ii Sulfate Analogs

Fundamental Principles of Structure-Activity Relationships in Aminoglycosides

The antibacterial activity of aminoglycosides is intrinsically linked to their chemical structure, which generally consists of two or more amino sugars connected by glycosidic bonds to an aminocyclitol core. slideshare.netyoutube.com For most clinically significant aminoglycosides, including the nebramycin (B1172076) family, this core is 2-deoxystreptamine (B1221613) (2-DOS). mdpi.comnih.gov The SAR of these molecules is governed by several key principles:

The Aminocyclitol Core (Ring II): The central 2-DOS ring is crucial for the characteristic broad-spectrum activity of aminoglycosides. uomus.edu.iq It acts as a scaffold, and its amino groups at positions 1 and 3 are essential for binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA). embopress.org

Amino Sugar Moieties (Rings I and III): The number, type, and position of the amino sugars attached to the 2-DOS core significantly influence the antibiotic's potency and spectrum of activity. nih.govasm.org Ring I, in particular, is critically important for high-affinity binding to the ribosomal target. uomus.edu.iqnih.gov

Hydroxyl and Amino Groups: The specific arrangement of hydroxyl (-OH) and amino (-NH2) groups on the sugar rings is paramount. nih.govnih.gov Amino groups, which are typically protonated at physiological pH, engage in critical hydrogen bonding and electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA. embopress.orgnih.gov The number and location of these amino groups can profoundly affect the ability of the antibiotic to inhibit protein synthesis. nih.govasm.org For instance, the greater activity of kanamycin (B1662678) B compared to kanamycin A is attributed to the presence of a 2'-amino group instead of a 2'-hydroxyl group. uomus.edu.iq

Stereochemistry: The spatial orientation of the functional groups is vital for proper docking into the RNA binding pocket. Subtle changes in stereochemistry can lead to a significant loss of activity.

These fundamental principles guide the rational design of new derivatives. Modifications are often aimed at parts of the molecule that are targets for bacterial resistance enzymes, while preserving the essential pharmacophoric elements required for ribosomal binding.

Identification of Pharmacophoric Elements Critical for Antimicrobial Efficacy

A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For aminoglycosides, the primary target is the A-site of the 16S rRNA in the 30S ribosomal subunit. nih.govnih.gov The key pharmacophoric elements are:

The Neamine (B104775) Core: The neamine moiety, consisting of the 2-DOS ring (Ring II) linked to an amino sugar at position 4 (Ring I), is a common and critical structural motif. nih.gov This core provides the specificity for the A-site binding pocket. nih.gov

Essential Interactions: Rings I and II are responsible for a highly conserved set of interactions. embopress.orgnih.gov The amino groups on these rings form direct hydrogen bonds with key nucleotides in the A-site, such as G1494 and U1495. embopress.org These interactions induce a conformational change in the ribosome, displacing nucleotides A1492 and A1493, which mimics the transition to a high-affinity state for transfer RNA (tRNA), leading to misreading of the genetic code. nih.govembopress.org

Positive Charge: At physiological pH, the multiple amino groups of aminoglycosides are protonated, resulting in a polycationic molecule. slideshare.net This positive charge is crucial for the initial electrostatic attraction to the negatively charged rRNA backbone, facilitating the subsequent specific binding interactions. embopress.orgnih.gov While a high positive charge correlates with strong binding, it can also contribute to toxicity. nih.gov

Pharmacophore models, derived from the analysis of crystal structures of aminoglycoside-rRNA complexes, are used to guide the design of new analogs. nih.gov These models help identify which positions on the molecule can be modified without disrupting the essential binding interactions.

Systematic Chemical Modification and its Impact on Biological Activity

Systematic modification of the nebramycin/apramycin (B1230331) scaffold is a proven strategy for developing new analogs with improved properties. This involves targeted chemical changes to overcome resistance mechanisms, enhance antibacterial potency, and improve the selectivity for bacterial over human ribosomes, potentially reducing toxicity.

One common mechanism of bacterial resistance is the enzymatic modification of hydroxyl groups by aminoglycoside-modifying enzymes (AMEs), such as phosphotransferases. uomus.edu.iqslideshare.net A logical strategy to counteract this is to remove the target hydroxyl groups, creating deoxy derivatives.

The removal of the 3'- and 4'-hydroxyl groups in the kanamycin class to produce dibekacin (B1670413) (3',4'-dideoxykanamycin B) is a classic example of this strategy's success, as it confers resistance to the corresponding phosphotransferases without reducing antibacterial potency. uomus.edu.iq Applying this principle to the apramycin scaffold, the synthesis of dideoxy derivatives like 5,6-dideoxyapramycin is explored. The rationale is to remove potential sites for enzymatic inactivation. While the 5- and 6-hydroxyl groups of apramycin are not the most common targets for AMEs, their removal can influence the molecule's conformation and binding affinity, potentially leading to compounds with novel activity profiles or resistance to other enzymatic modifications.

Modifying the glycosyl moieties of apramycin, particularly at the 5-O- and 6-O-positions, has been a fruitful area of research. Apramycin's unique structure, which includes a bicyclic dialdose, makes it a promising template for developing next-generation aminoglycosides. nih.govnih.gov

6-O-Substituted Analogs: The synthesis of 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)apramycin has been reported. nih.gov This modification involves attaching an additional amino sugar at the 6-position. Such changes can alter the binding interactions with the ribosome and affect susceptibility to AMEs.

5-O-Substituted Analogs: Extensive work has focused on attaching various groups to the 5-hydroxyl position. The goal is often to increase antibacterial potency and overcome the rare aminoglycoside acetyltransferase(3)-IV [AAC(3)-IV], which is the primary enzyme that confers resistance to apramycin. nih.gov Studies have shown that attaching β-D-ribofuranosides, β-D-erythofuranosides, or even simple aminoalkyl ethers at the 5-O-position can lead to "apralogs" with significantly improved activity. nih.govnih.govresearchgate.net Several of these new derivatives not only showed enhanced potency against wild-type bacteria but also retained activity against strains carrying various resistance determinants. nih.gov

The data below illustrates the impact of such modifications on antibacterial activity against a resistant bacterial strain.

CompoundModificationMIC (µg/mL) vs. E. coli with AAC(3)-IV
ApramycinParent Compound>64
Apralog 25-O-[3-O-(2-aminoethyl)-β-D-ribofuranosyl]4

This interactive table is based on representative findings from research on apramycin analogs, demonstrating how specific modifications can restore activity against resistant strains. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the physicochemical properties of molecules with their biological activities. nih.gov In the context of aminoglycosides, 3D-QSAR models are developed to predict the antimicrobial efficacy of novel, unsynthesized analogs. nih.gov

The process involves several steps:

Data Set Compilation: A set of known aminoglycoside derivatives with experimentally determined biological activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled. nih.gov

Molecular Alignment: The 3D structures of these molecules are computationally generated and aligned based on a common scaffold, such as the neamine core. nih.gov

Descriptor Calculation: Various physicochemical properties (descriptors), such as steric fields, electrostatic fields, and hydrophobicity, are calculated for each molecule.

Model Generation: Statistical methods are used to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Prediction and Validation: The model's predictive power is tested using a set of molecules not included in the initial training set. nih.gov Once validated, the QSAR model can be used to screen virtual libraries of new potential analogs, prioritizing the most promising candidates for chemical synthesis and biological testing. mdpi.comnih.gov

This approach accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest predicted potency, saving significant time and resources.

Role of Ionization State (pKa) in Molecular Recognition and Binding Affinity

Aminoglycosides are polybasic compounds, meaning they have multiple amino groups that can be protonated. The ionization state of these groups, which is determined by their acid dissociation constant (pKa) and the surrounding pH, is critical for molecular recognition and binding. nih.gov

The multiple positive charges at physiological pH are fundamental to the initial, non-specific electrostatic attraction between the antibiotic and the negatively charged phosphate backbone of the bacterial rRNA. embopress.orgnih.gov However, the specific pKa values of individual amino groups are crucial for the subsequent high-affinity binding. nih.gov

Experimental determination of the pKa values for each amino group using techniques like NMR spectroscopy allows for the calculation of the net charge and protonation level of each group at a given pH. nih.gov This information is vital for understanding the binding mechanism. For example, studies have shown that at a pH of 6.0, the N-3 amino group's protonation state plays a significant role in determining the binding strength to rRNA. nih.gov

The ionization state influences:

Binding Affinity: The precise pattern of protonated amines is key to forming the specific network of hydrogen bonds and salt bridges within the rRNA A-site.

Selectivity: Differences in the pH environment of the bacterial ribosome versus human mitochondrial ribosomes may be exploited to design drugs with greater selectivity, potentially reducing ototoxicity.

Therefore, understanding and manipulating the pKa values of the amino groups is a key aspect of the rational design of new aminoglycoside analogs with improved therapeutic profiles.

Biophysical and Structural Investigations of Ribosomal Interactions

High-Resolution Structural Elucidation of Antibiotic-Ribosome Complexes

High-resolution structural studies, primarily through X-ray crystallography, have provided detailed insights into the binding of apramycin (B1230331) to the ribosomal A-site, the decoding center of the small ribosomal subunit. These studies have been instrumental in revealing the precise molecular interactions that underpin its antibacterial activity.

A key crystal structure, identified by the Protein Data Bank (PDB) ID 4AQY , details the complex of apramycin with the 30S ribosomal subunit from Thermus thermophilus at a resolution of 3.5 Å. rcsb.orgpdbj.org Another significant structure, 4K31 , provides a 1.4 Å resolution view of apramycin bound to a model of the leishmanial ribosomal A-site RNA. rcsb.org These structures reveal that apramycin, a 4-monosubstituted 2-deoxystreptamine (B1221613), binds within the major groove of helix 44 (h44) of the 16S rRNA. rcsb.orgnih.gov

The binding mode of apramycin is unique among aminoglycosides due to its bicyclic sugar moiety. researchgate.net This distinct structure allows for specific contacts with the rRNA that differ from other aminoglycosides, contributing to its broad-spectrum activity and reduced susceptibility to some common resistance mechanisms. nih.gov The high-resolution structures show that apramycin binding induces a conformational change in the A-site, flipping out two universally conserved adenine residues (A1492 and A1493). This conformational switch is critical for the misreading of the genetic code, as these adenines are directly involved in monitoring the codon-anticodon helix. acs.org The structural data also highlights the hydrogen bonds and electrostatic interactions between the amino and hydroxyl groups of apramycin and the phosphate (B84403) backbone and bases of the rRNA, which stabilize the complex.

Table 1: Crystallographic Data for Apramycin-Ribosome Complexes

PDB IDTitleResolution (Å)Organism
4AQYStructure of ribosome-apramycin complexes3.50Thermus thermophilus
4K31Crystal structure of apramycin bound to the leishmanial rRNA A-site1.42Leishmania (model)

Thermodynamic and Kinetic Characterization of Binding Events via Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) is a powerful technique used to characterize the thermodynamics of binding interactions in solution. nih.govtainstruments.com For aminoglycosides like Nebramycin (B1172076) II, ITC experiments provide a complete thermodynamic profile of their interaction with the ribosomal RNA A-site, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the reaction. acs.orgresearchgate.net

While specific ITC data for Nebramycin II is not extensively published, studies on related aminoglycosides binding to model A-site RNA oligonucleotides reveal general principles that are applicable. The binding is typically characterized by a favorable enthalpy change, indicating the formation of strong hydrogen bonds and van der Waals interactions between the antibiotic and the rRNA. researchgate.net The binding process is often associated with a negative heat capacity change (ΔCp), which can be determined by performing ITC experiments at different temperatures. acs.org

The binding affinity of aminoglycosides to the ribosome is a key determinant of their potency. nih.gov Kinetic studies, which can also be informed by techniques like surface plasmon resonance or radiolabeling assays, provide information on the association (kon) and dissociation (koff) rates of the drug-ribosome complex. For many antibiotics, a slow dissociation rate correlates with more effective inhibition of translation and, in some cases, bactericidal activity. nih.gov The thermodynamic and kinetic parameters together offer a comprehensive understanding of the molecular forces driving the interaction and the stability of the resulting complex.

Table 2: General Thermodynamic Parameters for Aminoglycoside-rRNA A-Site Binding from ITC

ParameterDescriptionTypical Observation for Aminoglycosides
Binding Affinity (Ka) The equilibrium constant for the binding reaction (1/Kd).High affinity, often in the nanomolar to micromolar range.
Enthalpy Change (ΔH) The heat released or absorbed during binding.Generally exothermic (negative ΔH), indicating favorable bonding.
Entropy Change (ΔS) The change in the randomness of the system upon binding.Can be favorable or unfavorable, reflecting conformational changes and solvent reorganization.
Stoichiometry (n) The number of antibiotic molecules that bind to one rRNA A-site.Typically a 1:1 binding ratio.
Heat Capacity Change (ΔCp) The change in heat capacity upon binding.Often negative, reflecting the burial of nonpolar surface areas.

Mechanistic Insights from Ribosomal RNA Aptamer Studies

RNA aptamers are short, single-stranded nucleic acid molecules that can be selected in vitro to bind to specific targets with high affinity and specificity. youtube.com The process of selecting these aptamers is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). novaptech.com RNA aptamers that bind to aminoglycosides, including apramycin, have been developed to study the principles of RNA-ligand recognition and to serve as potential diagnostic or therapeutic tools. nih.govnih.gov

The selection of aptamers against small molecules like apramycin can be challenging, but methods such as Capture-SELEX have been successfully employed. nih.govsemanticscholar.org In these studies, a large library of random RNA or DNA sequences is incubated with the target molecule. Those sequences that bind to the target are separated, amplified, and subjected to further rounds of selection, progressively enriching for high-affinity binders. novaptech.com

Studies on aptamers selected for aminoglycosides have shown that they often form specific three-dimensional structures, such as stem-loops and pseudoknots, to create a binding pocket for the antibiotic. mdpi.com The analysis of these aptamer-antibiotic complexes provides valuable insights into the molecular recognition principles that also govern the binding of Nebramycin II to its natural target, the ribosomal A-site. For instance, a DNA aptamer selected for kanamycin (B1662678) A was also found to bind to apramycin, suggesting recognition of a common structural motif. mdpi.com These aptamer studies complement the structural data from ribosome complexes by revealing alternative RNA folds that can accommodate aminoglycoside binding.

Computational Approaches: Molecular Dynamics and Docking Simulations

Computational methods, including molecular dynamics (MD) simulations and docking studies, have become indispensable tools for investigating the interactions between antibiotics and the ribosome at an atomic level of detail. nih.govosti.gov These approaches complement experimental techniques by providing dynamic and energetic insights into the binding process that are often difficult to capture otherwise. mpg.deresearchgate.net

Molecular Docking simulations are used to predict the preferred binding mode of a ligand, such as Nebramycin II, to its receptor, the ribosomal A-site. These calculations place the flexible ligand into the binding site of the typically rigid receptor and score the different poses based on their predicted binding energy. Docking studies have been widely used to understand the structure-activity relationships of different aminoglycosides and to guide the design of new derivatives with improved potency or reduced susceptibility to resistance. nih.gov

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions of the antibiotic-ribosome complex. nih.gov Starting from a high-resolution crystal structure, MD simulations can reveal the flexibility of both the antibiotic and the rRNA binding pocket, the role of water molecules in mediating interactions, and the conformational changes that occur upon binding. nih.gov These simulations allow for the calculation of binding free energies, which can be compared with experimental thermodynamic data. For large systems like the ribosome, all-atom MD simulations are computationally intensive but offer unparalleled detail about the dynamic nature of the interaction and how it leads to the inhibition of protein synthesis. nih.govmpg.de

Advanced Analytical Methodologies for Nebramycin Ii Sulfate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and quantifying Nebramycin (B1172076) II and its related compounds from complex mixtures. The choice of technique is dictated by the physicochemical properties of the aminoglycosides and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles (e.g., UV, Charged Aerosol, Refractive Index)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminoglycosides. However, because these compounds lack a significant UV-absorbing chromophore, direct UV detection is often insensitive. thermofisher.com To address this, several strategies have been employed.

One approach involves derivatization, where a chromophore is chemically attached to the aminoglycoside molecule, allowing for sensitive UV-Vis detection. nih.gov However, derivatization can be complex, time-consuming, and may introduce variability. thermofisher.comnih.gov A novel reversed-phase HPLC (RP-HPLC) method has been developed for the direct determination of tobramycin (B1681333), a key component of the nebramycin complex, using a UV-Vis detector set at a low wavelength (210 nm) and a highly alkaline mobile phase to ensure the compound is in a suitable state for detection.

Charged Aerosol Detection (CAD) offers a more universal detection method that does not require a chromophore or derivatization. thermofisher.com CAD generates a response proportional to the mass of the analyte, making it a powerful tool for quantifying nebramycin factors and their impurities. It has been shown to be more sensitive than other universal detectors like Evaporative Light Scattering Detectors (ELSD). thermofisher.com HPLC with CAD is effective for analyzing gentamicin (B1671437) sulfate (B86663), another aminoglycoside, demonstrating its applicability to compounds of this class. thermofisher.com

Refractive Index (RI) Detection is another universal detection principle that can be used for aminoglycoside analysis without derivatization. An RP-HPLC method with an RI detector has been developed for the analysis of tobramycin, utilizing an ion-pairing agent in the mobile phase to improve retention and separation on a C18 column. researchgate.net

Detection PrincipleMethodologyAdvantagesChallengesReference Compound
UV-VisDirect detection at low wavelength (210 nm) with alkaline mobile phase.Simple, no derivatization required. Lower sensitivity compared to other methods; requires specific pH conditions.Tobramycin
Charged Aerosol Detection (CAD)Universal mass-based detection, no chromophore needed.High sensitivity, suitable for impurity profiling. thermofisher.comResponse can be non-linear; requires volatile mobile phases.Gentamicin thermofisher.com, Apramycin (B1230331) thermofisher.com
Refractive Index (RI)Universal detection based on changes in mobile phase refractive index.Direct analysis without derivatization. researchgate.netLower sensitivity, incompatible with gradient elution, sensitive to temperature and pressure fluctuations. researchgate.netTobramycin researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative for separating highly polar compounds like Nebramycin II. nih.govresearchgate.net HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent, which facilitates the retention of polar analytes that are poorly retained in reversed-phase chromatography. chromatographyonline.com

This technique is particularly well-suited for aminoglycoside analysis as it avoids the need for ion-pairing reagents, making it highly compatible with mass spectrometry (MS) detection. nih.govresearchgate.net The use of highly organic mobile phases in HILIC also enhances MS sensitivity due to more efficient desolvation in the ion source. chromatographyonline.com A fast and sensitive HILIC-MS/MS method has been successfully developed for the quantification of tobramycin in human plasma, demonstrating the power of this approach for analyzing nebramycin-related compounds in complex biological matrices. nih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but its application to non-volatile and thermally labile compounds like Nebramycin II (sulfate) is challenging. Direct analysis is not feasible due to the high molecular weight and polarity of the aminoglycoside. Therefore, derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. While GC-based methods have been developed for some aminoglycosides, they are less common than LC methods due to the extensive sample preparation required. GC is often coupled with mass spectrometry (GC-MS) for the identification of bioactive compounds from microbial sources like Streptomyces, the genus that produces nebramycin. innovareacademics.in However, for routine quantitative analysis of Nebramycin II, LC-based methods are generally preferred.

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of Nebramycin II and its analogues.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry is a critical tool for the analysis of the nebramycin complex. When coupled with liquid chromatography, particularly using electrospray ionization (LC-ESI-MS), it provides a highly selective and sensitive method for identifying and quantifying individual nebramycin factors. nih.gov

Tandem mass spectrometry (MS/MS) offers an even greater level of specificity and structural information. nih.govresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that acts as a structural fingerprint for the molecule. An integrated LC-ESI-MS/MS method has been developed for the characterization of a wide range of nebramycin factors from Streptomyces tenebrarius fermentation broth. nih.govkorea.ac.kr This method allowed for the successful identification of nine different nebramycin factors, including tobramycin and kanamycin (B1662678) B. nih.gov The high sensitivity of LC-MS/MS makes it suitable for detecting trace-level impurities and for pharmacokinetic studies. researchgate.net

TechniqueApplicationKey FindingsSource
LC-ESI-MS/MSProfiling of nebramycin factors in fermentation broth.Identified nine nebramycin factors, including apramycin, tobramycin, and kanamycin B. nih.govStreptomyces tenebrarius nih.gov
HILIC-MS/MSQuantification of tobramycin in human plasma.Developed a fast, sensitive, and specific method with a lower limit of quantification of 10.51 ng/mL. nih.govHuman Plasma nih.gov
RP-HPLC-MSQuantitative analysis of tobramycin in pharmaceutical formulations.Achieved direct analysis without derivatization using a basic mobile phase and negative ion mode ESI. nih.govPharmaceuticals nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex natural products like Nebramycin II. d-nb.infoneuroaid.com NMR provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry of a molecule.

Techniques such as ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. d-nb.info Advanced multi-nuclear (e.g., ¹⁵N) and multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to piece together the complete structure and assign all chemical shifts. ¹⁵N NMR spectroscopy has been specifically applied to study the nebramycin aminoglycosides, providing valuable insights into the nitrogen environments within these molecules. nih.gov Furthermore, NMR is a powerful tool for conformational analysis, helping to understand the three-dimensional shape of the molecule in solution, which is often critical to its biological activity. nih.gov

Spectrofluorimetric Approaches for Detection and Quantification

Spectrofluorimetry offers a highly sensitive and selective avenue for the detection and quantification of aminoglycoside antibiotics, including Nebramycin II (sulfate). These methods are often based on the formation of fluorescent derivatives or complexes.

One common approach involves a charge-transfer reaction. For instance, a method developed for various aminoglycosides utilizes safranin in a buffered solution (pH 8) to form charge-transfer complexes. These complexes can be extracted with chloroform (B151607) and exhibit excitation maxima between 519–524 nm and emission maxima in the range of 545–570 nm. nih.gov This technique has demonstrated high sensitivity, with calibration plots constructed over a range of 4–60 pg/mL for some aminoglycosides, making it suitable for analysis in both pharmaceutical dosage forms and biological fluids like human plasma. nih.gov

Another strategy focuses on enhancing the native fluorescence of the target compound. Research on apramycin, also known as Nebramycin II, has explored its inherent fluorescence. researchgate.net One method measures the native fluorescence of an aqueous neutral solution of the drug at an emission wavelength of 388 nm with excitation at 335 nm. A significant enhancement of this fluorescence, by approximately four-fold, can be achieved using sodium dodecyl sulfate (SDS) micellar media. researchgate.net This micelle-enhanced method demonstrates a rectilinear relationship between fluorescence intensity and concentration over a range of 0.1–20.0 µg/mL, with a limit of detection of 0.02 µg/mL. researchgate.net

The following table summarizes the spectrofluorimetric methods applicable to the analysis of Nebramycin II and related aminoglycosides:

Method TypeReagent/ConditionExcitation Maxima (nm)Emission Maxima (nm)Concentration RangeLimit of Detection
Charge-Transfer ComplexSafranin (pH 8)519–524545–5704–60 pg/mLNot Specified
Native FluorescenceAqueous Neutral Solution3353881.0–100.0 µg/mL0.05 µg/mL
Micelle-Enhanced FluorescenceSodium Dodecyl Sulfate (SDS)3353880.1–20.0 µg/mL0.02 µg/mL

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules like Nebramycin II. This method measures the differential absorption of left and right circularly polarized light, providing insights into the three-dimensional structure of the molecule in solution. While specific CD spectroscopic studies on Nebramycin II (sulfate) are not extensively detailed in readily available literature, the principles of the technique are broadly applicable to the structural elucidation of aminoglycosides.

The complex stereochemistry of the amino sugars and the aminocyclitol ring in Nebramycin II gives rise to a characteristic CD spectrum. Conformational changes in the molecule due to factors such as pH, temperature, or binding to biological targets (e.g., ribosomal RNA) would be reflected in alterations of the CD signal. For example, the binding of an aminoglycoside to its RNA target site often induces a conformational change in both the drug and the RNA, which can be monitored by CD spectroscopy. These induced CD signals can be used to determine binding affinities and specificities.

In a research context, CD spectroscopy could be employed to:

Characterize the solution conformation of Nebramycin II and its derivatives.

Study the effects of metal ion chelation on the conformation of the molecule.

Investigate the conformational changes upon binding to bacterial ribosomal RNA fragments.

Compare the conformational properties of Nebramycin II with other aminoglycosides to understand structure-activity relationships.

Bioanalytical Methods in Research Contexts

Microbiological assays are fundamental in determining the biological activity or potency of antibiotics like Nebramycin II. uspnf.com These assays are based on the principle of measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. uspnf.com They are crucial for resolving doubts about potential loss of activity that may not be detectable by chemical methods alone. uspnf.combanglajol.info Two primary methods are employed: the cylinder-plate (or plate) assay and the turbidimetric (or tube) assay. uspnf.com

The cylinder-plate assay , an agar (B569324) diffusion method, involves placing cylinders containing the antibiotic solution onto an agar plate previously inoculated with a susceptible test organism. uspnf.com The antibiotic diffuses into the agar, creating a circular zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic. dergipark.org.tr

The turbidimetric assay measures the inhibition of microbial growth in a liquid medium. uspnf.com The test organism is incubated in a nutrient broth containing varying concentrations of the antibiotic. The growth of the microorganism is measured by the turbidity of the solution, typically using a spectrophotometer. uspnf.com

For aminoglycosides like Nebramycin II, specific strains of microorganisms are used. For example, Bacillus subtilis ATCC 6633 is a common test organism for the microbiological assay of tobramycin, a closely related aminoglycoside. nih.gov The validation of these assays involves assessing parameters such as specificity, linearity, accuracy, and precision to ensure reliable results. ekb.eg

Assay TypePrincipleMeasurementKey Advantages
Cylinder-Plate (Agar Diffusion)Diffusion of antibiotic through solid agar medium inhibits microbial growth.Diameter of the zone of inhibition.Simple, cost-effective. banglajol.info
Turbidimetric (Tube Assay)Inhibition of microbial growth in a liquid medium.Turbidity (absorbance) of the culture.Can be more precise and faster than diffusion assays.

Immunochemical techniques leverage the high specificity of the antigen-antibody reaction for the detection and quantification of substances like Nebramycin II. researchgate.net These methods can be exceptionally sensitive, with detection limits reaching as low as 10⁻¹⁵ to 10⁻²⁰ mol/L. cuni.cz

Radioimmunoassay (RIA) : This technique involves the use of a radiolabeled form of the analyte (e.g., ³H-Nebramycin II) which competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the concentration of the analyte in the sample can be determined.

Enzyme Immunoassay (EIA) : Also known as Enzyme-Linked Immunosorbent Assay (ELISA), this method uses an enzyme conjugated to an antibody or antigen to generate a measurable signal. cuni.cz In a competitive EIA for Nebramycin II, a known amount of enzyme-labeled Nebramycin II would compete with the Nebramycin II in the sample for binding to antibodies coated on a solid phase (e.g., a microtiter plate). After a washing step, a substrate is added, and the resulting color change is inversely proportional to the concentration of Nebramycin II in the sample. The enzyme multiplied immunoassay technique (EMIT) is a type of EIA that has been successfully used for the analysis of aminoglycosides like tobramycin. nih.gov

Fluorescence Immunoassay (FIA) : FIA is similar in principle to RIA and EIA but utilizes a fluorescent label instead of a radioisotope or an enzyme. The detection is based on measuring the fluorescence of the labeled antigen-antibody complex.

A comparison of these techniques highlights their respective strengths:

TechniqueLabelPrincipleAdvantages
RIA Radioisotope (e.g., ³H, ¹²⁵I)Competitive bindingHigh sensitivity
EIA/ELISA Enzyme (e.g., peroxidase)Competitive or sandwich bindingHigh sensitivity, no radioactive waste
FIA FluorophoreCompetitive or sandwich bindingHigh sensitivity, stable reagents

Studies comparing immunochemical methods with microbiological assays for aminoglycosides have shown a high degree of correlation, indicating that immunoassays are accurate and acceptable for routine analysis. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique suitable for the analysis of charged molecules like Nebramycin II. usp.org In CE, analytes are separated within a narrow-bore fused-silica capillary based on their differential migration in an electric field. The separation is dependent on the analyte's charge-to-mass ratio and the electroosmotic flow within the capillary. usp.org

A significant challenge in the CE analysis of aminoglycosides is their lack of a strong UV chromophore, which complicates detection. nih.gov To overcome this, direct UV detection at low wavelengths (e.g., 195 nm) can be employed, often in conjunction with a polymer-coated capillary and a non-absorbing running buffer to enhance sensitivity and prevent analyte adsorption to the capillary wall. nih.gov

Alternatively, pre-capillary derivatization with a UV-absorbing or fluorescent tag is a common strategy. This involves reacting the aminoglycoside with a derivatizing agent before introducing it into the capillary. This not only improves detection but can also enhance the separation selectivity. nih.gov

Different modes of CE can be applied to aminoglycoside analysis:

Capillary Zone Electrophoresis (CZE) : This is the simplest form of CE, where separation occurs in a buffer-filled capillary. It is well-suited for separating molecules with even slight differences in their charge-to-mass ratio. usp.org

Micellar Electrokinetic Chromatography (MEKC) : This technique uses surfactants (e.g., sodium dodecyl sulfate) added to the buffer to form micelles. It allows for the separation of both charged and neutral analytes and can be considered a hybrid of electrophoresis and chromatography. usp.org

Strategies for Sample Preparation and Chemical Derivatization in Complex Matrices

Effective sample preparation is crucial for the accurate analysis of Nebramycin II in complex matrices such as biological fluids or pharmaceutical formulations. The primary goals are to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.

For aminoglycosides, which are highly polar compounds, solid-phase extraction (SPE) is a commonly used technique. SPE cartridges with cation-exchange or reversed-phase sorbents can be used to selectively retain the aminoglycoside from the sample matrix, followed by elution with an appropriate solvent.

Chemical Derivatization is often necessary for aminoglycosides due to their poor detectability by common analytical techniques like HPLC with UV detection or CE. nih.govresearchgate.net Derivatization involves a chemical reaction to attach a chromophoric or fluorophoric group to the analyte molecule.

Common derivatization reagents and strategies include:

o-Phthalaldehyde (OPA) : This reagent reacts with the primary amino groups of aminoglycosides in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or mercaptoacetic acid) to form highly fluorescent and UV-absorbing isoindole derivatives. researchgate.netresearchgate.net The stability of the derivative can be influenced by the choice of thiol. researchgate.net

2,4-Dinitrofluorobenzene (DNFB) : DNFB also reacts with the amino groups of aminoglycosides to produce a derivative that can be detected by UV spectrophotometry. uspnf.com

The derivatization reaction conditions, such as pH, temperature, reaction time, and reagent concentration, must be carefully optimized to ensure a complete and reproducible reaction. nih.govresearchgate.net For example, in the derivatization of apramycin with OPA, the ratio of OPA to the analyte was found to be a critical parameter affecting the formation and stability of the derivative. researchgate.net

Comparative Molecular and Mechanistic Studies of Aminoglycosides

Comparative Analysis of Ribosomal Binding Modes and Affinities

Aminoglycoside antibiotics exert their bactericidal effects by targeting the bacterial ribosome, a critical component of protein synthesis. nih.govresearchgate.net The primary binding site for most aminoglycosides is the decoding A site on the 16S ribosomal RNA (rRNA) of the 30S subunit. researchgate.netembopress.org This binding interferes with the fidelity of mRNA translation, leading to the production of non-functional proteins and ultimately cell death. researchgate.netresearchgate.net

The binding of 2-deoxystreptamine (B1221613) (2-DOS) containing aminoglycosides, such as kanamycin (B1662678) and gentamicin (B1671437), to the A site induces a conformational change, displacing two universally conserved nucleotides, A1492 and A1493. nih.govresearchgate.netnih.gov This displacement stabilizes the interaction between the ribosome and transfer RNAs (tRNAs), including near-cognate tRNAs, which increases miscoding. researchgate.netnih.gov Key interactions occur between the antibiotic's aminosugar rings and specific nucleosides of the 16S rRNA, such as A1408 and G1491. researchgate.net The identity of the nucleotide at position 1408 is a significant determinant of specificity; prokaryotic ribosomes have an adenosine (B11128) at this position, while eukaryotic ribosomes have a guanosine (B1672433), which results in a lower binding affinity for the drug and confers selectivity. embopress.org

Nebramycin (B1172076) II, also known as apramycin (B1230331), is distinguished from other aminoglycosides by its mechanism of action, which is primarily based on blocking translocation. targetmol.com While it also binds to the decoding A site, its unique structure results in a different interaction profile. targetmol.commedchemexpress.com

In addition to the primary A site on the 30S subunit, some aminoglycosides, including neomycin and gentamicin, have a secondary binding site on the 50S subunit at Helix 69 (H69) of the 23S rRNA. nih.govnih.gov This interaction can inhibit ribosome recycling. nih.gov Comparative binding affinities to the E. coli H69 domain show significant differences among aminoglycosides, with tobramycin (B1681333) and neomycin B exhibiting much higher affinity than paromomycin. nih.gov This differential binding highlights the structural nuances that influence the efficacy of various aminoglycosides. nih.gov

Table 1: Comparative Binding Affinities (Kd) of Aminoglycosides to E. coli Ribosomal RNA Helix 69 nih.gov
AminoglycosideDissociation Constant (Kd) in µM
Tobramycin0.2 ± 0.2
Neomycin B0.3 ± 0.1
Paromomycin5.4 ± 1.1
StreptomycinBinding too weak to assess

Differential Antimicrobial Spectrum and Molecular Determinants of Selectivity

Aminoglycosides are broad-spectrum antibiotics known for their activity against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms. nih.govmsdmanuals.com However, significant variations exist in the antimicrobial spectrum among different members of this class. For instance, tobramycin demonstrates superior activity against Pseudomonas aeruginosa, whereas gentamicin is often more potent against Serratia species. nih.gov

Nebramycin II (apramycin) exhibits a potent and broad-spectrum activity profile, particularly against multidrug-resistant Gram-negative pathogens. medchemexpress.com Research shows it has significantly better antimicrobial activity against many clinical isolates compared to classic aminoglycosides like gentamicin and amikacin (B45834). medchemexpress.com Its unique structure allows it to evade many common resistance mechanisms, contributing to its wider effective spectrum against resistant strains. medchemexpress.commcmaster.ca

The selectivity of aminoglycosides for prokaryotic over eukaryotic ribosomes is a key molecular determinant of their utility as antibiotics. This selectivity is largely attributed to a single nucleotide difference in the ribosomal A site. Prokaryotic 16S rRNA contains an adenosine at position 1408 (A1408), which is crucial for high-affinity drug binding. embopress.org In contrast, eukaryotic 18S rRNA has a guanosine at the equivalent position, which perturbs the binding pocket and lowers the affinity of the drug for the ribosome, thereby conferring natural resistance. embopress.org

Table 2: Comparative In Vitro Activity of Nebramycin II (Apramycin) and Other Aminoglycosides Against Clinical Isolates medchemexpress.comnih.gov
Bacterial SpeciesNebramycin II (% Inhibition at 4 mg/L)Gentamicin (% Susceptible)Tobramycin (% Susceptible)Kanamycin (% Susceptible)
E. coli99% (at 8 mg/L)96%Not specified96%
K. pneumoniae99%88%Not specified79%
Enterobacter spp.93%98%Not specified97%
P. aeruginosaNot specified91%97%11%

Comparative Resistance Mechanisms and Enzymatic Inactivation Profiles

The clinical efficacy of aminoglycosides is threatened by the emergence and spread of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). nih.govnih.gov These enzymes are broadly categorized into three classes based on the chemical modification they catalyze:

Aminoglycoside N-acetyltransferases (AACs): Catalyze the acetylation of amino groups. nih.govnih.gov

Aminoglycoside O-phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups. nih.govnih.gov

Aminoglycoside O-nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups. nih.govnih.gov

These modifications prevent the aminoglycoside from binding effectively to its ribosomal target. nih.gov Different aminoglycosides are susceptible to different enzymes. For example, tobramycin, as a 3'-deoxy-kanamycin B, is resistant to inactivation by APH(3') enzymes. mdpi.com Amikacin's unique side chain protects it from several AMEs that can inactivate other aminoglycosides like gentamicin and tobramycin. researchgate.netmdpi.com

A key advantage of Nebramycin II (apramycin) is its structural resilience to many of the common AMEs. medchemexpress.com This intrinsic tolerance allows it to remain active against bacterial strains that have acquired resistance to other clinically important aminoglycosides. medchemexpress.com Other resistance mechanisms include mutations in the ribosomal target site and modification of the ribosome by 16S rRNA methyltransferases, which can confer broad-spectrum, high-level resistance to aminoglycosides. nih.govnih.gov The organism that produces nebramycin, Streptomyces tenebrarius, possesses its own resistance mechanisms, including ribosomal resistance and the production of AMEs like aminoglycoside 6-phosphotransferase and 2'-acetyltransferase. nih.gov

Table 3: Comparative Susceptibility of Aminoglycosides to Inactivation by Selected Aminoglycoside-Modifying Enzymes (AMEs)
Enzyme ClassSpecific EnzymeNebramycin II (Apramycin)GentamicinTobramycinKanamycin
AACAAC(3)Resistant medchemexpress.comSusceptible mdpi.comSusceptible mdpi.comSusceptible
AACAAC(6')Resistant medchemexpress.comSusceptible nih.govSusceptible nih.govSusceptible
APHAPH(3')Resistant medchemexpress.comSusceptibleResistant mdpi.comSusceptible mdpi.com
ANTANT(2")Resistant medchemexpress.comSusceptibleSusceptible mdpi.comSusceptible

Assessment of Environmental Stability and pH Sensitivity in Comparison with Related Aminoglycosides

The antibacterial activity of aminoglycosides can be significantly influenced by environmental factors, particularly pH. nih.govnih.gov Most aminoglycosides, including gentamicin, tobramycin, and kanamycin, exhibit reduced activity under acidic conditions. nih.govnih.gov Their inhibitory effect is more pronounced at alkaline pH values. nih.gov This pH sensitivity is related to the pKa values of the drugs' amino groups; at lower pH, increased protonation can impede the drug's uptake into the bacterial cell. nih.gov

Nebramycin II (apramycin) is notably distinguished by its tolerance to acidic pH. medchemexpress.comnih.gov This characteristic is attributed to the basicity of the amines in its molecular structure, which results in a higher increase in positive charge at acidic urinary pH compared to gentamicin or amikacin. nih.gov This sustained charge facilitates continued drug uptake and bactericidal activity in acidic environments, such as those found in the urinary tract. medchemexpress.comnih.gov In a comparative study, lowering the pH from 7.3 to 5.7 resulted in only an 11% decrease in cytoplasmic uptake of apramycin in E. coli, whereas the uptake of gentamicin and amikacin was reduced by 62% and 51%, respectively. medchemexpress.com This stability in acidic conditions represents a significant therapeutic advantage. nih.gov Additionally, like other aminoglycosides, Nebramycin II's efficacy is diminished in anaerobic environments, as the initial energy-dependent phase of drug uptake across the bacterial inner membrane requires aerobic respiration. nih.gov

Table 4: Comparative Reduction in Cytoplasmic Uptake in E. coli upon pH Shift from 7.3 to 5.7 medchemexpress.com
Aminoglycoside% Reduction in Uptake
Nebramycin II (Apramycin)11%
Amikacin51%
Gentamicin62%

Emerging Research Directions and Future Prospects

Development of Next-Generation Aminoglycosides with Engineered Ribosomal Specificity

A primary goal in developing next-generation aminoglycosides is to enhance their specificity for the bacterial ribosome over its human (eukaryotic) counterpart, thereby reducing toxicity. The basis for this selective targeting lies in subtle structural differences between prokaryotic and eukaryotic ribosomes. A key distinction is the identity of nucleotide 1408 in the 16S rRNA A-site, which is an adenosine (B11128) in bacteria but a guanosine (B1672433) in eukaryotes. acs.orgembopress.org This single nucleotide difference is a major determinant for the selective action of aminoglycosides. embopress.org

Researchers are exploiting these differences to design novel compounds, or "neoglycosides," with greater selectivity. Strategies include:

Rational Design: Utilizing high-resolution crystal structures of aminoglycosides bound to both prokaryotic and eukaryotic ribosomal sites allows for the rational design of new derivatives. nih.gov By understanding the specific molecular interactions, modifications can be introduced to favor binding to the bacterial target while disfavoring interaction with the human ribosome.

Exploiting Structural Differences: The recently solved X-ray crystal structure of the eukaryotic ribosome in complex with an aminoglycoside has provided a clearer picture of the differences between the binding sites. nih.gov This knowledge is being used to design new compounds that selectively target features unique to the bacterial rRNA A-site. nih.gov

Enhanced Eukaryotic Specificity for Other Applications: Paradoxically, research into designing aminoglycosides that better target the eukaryotic ribosome is also providing crucial insights. This research, aimed at developing treatments for genetic disorders caused by nonsense mutations, involves creating derivatives with enhanced specificity for the eukaryotic decoding site. nih.govnih.gov The principles learned from increasing eukaryotic specificity can be inverted to design antibiotics with minimized interaction with the human ribosome. nih.gov

These efforts aim to create new aminoglycosides that retain potent antibacterial activity while minimizing the off-target effects that lead to toxicity.

Inhibitor Design for Aminoglycoside-Modifying Enzymes and Ribosome Methyltransferases

The most significant threat to the clinical utility of aminoglycosides is bacterial resistance, predominantly mediated by two enzyme families: Aminoglycoside-Modifying Enzymes (AMEs) and 16S rRNA Methyltransferases (RMTases).

Aminoglycoside-Modifying Enzymes (AMEs): AMEs inactivate aminoglycosides by chemically altering their structure. There are three main classes of these enzymes:

N-acetyltransferases (AACs): Transfer an acetyl group to an amino group on the antibiotic.

O-phosphotransferases (APHs): Transfer a phosphate (B84403) group to a hydroxyl group.

O-nucleotidyltransferases (ANTs): Transfer an adenyl group to a hydroxyl group. mdpi.comresearchgate.net

The development of AME inhibitors that could be co-administered with an aminoglycoside is a major research focus. nih.gov Strategies include designing bisubstrate inhibitors that mimic both the aminoglycoside and the enzyme's cofactor (like Acetyl-CoA or ATP) or developing "pan-AME inhibitors" capable of blocking multiple resistance enzymes simultaneously. mdpi.comasm.org However, creating a universal inhibitor for all AMEs remains a significant challenge due to mechanistic and kinetic variations between enzyme families. mdpi.com

Ribosome Methyltransferases (RMTases): RMTases confer extremely high-level resistance by methylating a specific nucleotide within the aminoglycoside binding site on the 16S rRNA. nih.govbohrium.com This modification prevents the antibiotic from binding to its target. The emergence of RMTase-producing pathogens poses a severe threat to the entire aminoglycoside class, including newer agents like plazomicin. nih.gov

Current research is focused on discovering first-in-class small-molecule inhibitors that target these methyltransferases. nih.govbohrium.com One successful approach involved using high-throughput virtual screening to identify compounds that bind to a unique, transient "Y-shaped" pocket in the RMTase NpmA, which is formed only when the enzyme is bound to its ribosomal substrate. nih.gov The discovery of such inhibitors could lead to potent synergistic therapies, capable of restoring the activity of aminoglycosides against highly resistant bacteria. nih.gov

Resistance MechanismEnzyme ClassFunction
Enzymatic Modification Aminoglycoside-Modifying Enzymes (AMEs)Chemically alter the antibiotic, preventing it from binding to the ribosome. mdpi.comresearchgate.netnih.gov
N-acetyltransferases (AACs)Acetylate amino groups. mdpi.comresearchgate.net
O-phosphotransferases (APHs)Phosphorylate hydroxyl groups. mdpi.comresearchgate.net
O-nucleotidyltransferases (ANTs)Adenylate hydroxyl groups. mdpi.comresearchgate.net
Target Modification 16S rRNA Methyltransferases (RMTases)Methylate the ribosomal RNA binding site, blocking antibiotic interaction. nih.govbohrium.com

Integration of Synthetic Biology and Chemoenzymatic Approaches for Biosynthesis

Creating novel aminoglycoside structures with improved properties is a complex synthetic challenge. Researchers are increasingly turning to synthetic biology and chemoenzymatic methods to overcome the limitations of traditional chemical synthesis. nih.govrsc.org

Synthetic Biology & Pathway Engineering: This approach involves the manipulation of the biosynthetic gene clusters responsible for producing aminoglycosides in bacteria like Streptomyces. nih.gov By understanding and engineering these pathways, new derivatives can be created. nih.govresearchgate.net This strategy, known as "combinatorial biosynthesis," allows for the mixing and matching of genes from different pathways to produce hybrid molecules. nih.gov For instance, genes responsible for a specific modification in one antibiotic's pathway, such as 3'-deoxygenation, can be introduced into the producer of another antibiotic (e.g., neomycin) to create a new compound. nih.gov This allows for the generation of structural diversity that would be difficult to achieve through chemical synthesis alone. nih.govresearchgate.net

Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. Biocatalytic and chemoenzymatic routes provide more concise and sustainable ways to generate novel aminoglycoside derivatives, often avoiding the extensive use of protecting and deprotecting steps required in purely chemical methods. nih.govrsc.org A two-step chemoenzymatic process has been developed to selectively modify the C-6' position of aminoglycosides. nih.govrsc.org This method first uses a transaminase enzyme to create a reactive aldehyde at the C-6' position, followed by a chemical step (reductive amination) to introduce a variety of new substituents at that specific site. nih.govrsc.org Similarly, enzymes like glycosyltransferases are being used to attach different sugar moieties to an aminoglycoside core, further expanding structural diversity. researchgate.netnih.gov

These integrated approaches are essential for producing libraries of novel aminoglycoside analogs for screening and development. nih.gov

Application of Advanced Computational and Artificial Intelligence Models in Drug Discovery

Virtual Screening: Computer models can screen libraries containing millions or even billions of chemical compounds to identify molecules that are predicted to bind to a specific target, such as the ribosomal A-site or a resistance enzyme. nih.govnih.govscienceopen.commdpi.com This dramatically narrows the number of compounds that need to be synthesized and tested in the lab. latch.bio

Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time. MD is used to study the dynamic interactions between an aminoglycoside and its ribosomal target, providing insights into how the drug binding affects the ribosome's flexibility and function. acs.orgnih.govoup.com This can help explain the mechanism of action and guide the design of more effective drugs.

Machine Learning (ML) and Deep Learning: AI models, particularly deep neural networks, can be trained on large datasets of known antibiotics and non-antibiotics to "learn" the chemical features that confer antibacterial activity. amr-action.aufrontiersin.org These trained models can then screen massive compound libraries to find novel candidates with different structures and mechanisms of action from existing drugs. mit.edu

Generative AI: Beyond just screening existing molecules, generative AI models are being developed to design entirely "new-to-nature" antibiotic molecules from scratch. asm.org These algorithms can be instructed to build novel chemical structures optimized for antibacterial potency and other desired properties. asm.org

These computational approaches represent a paradigm shift in antibiotic discovery, offering the potential to significantly reduce the time and cost associated with finding the next generation of aminoglycoside antibiotics. mit.edu

Q & A

Q. How can researchers detect low-concentration Nebramycin II (sulfate) in complex biological samples?

  • Methodological Answer :
  • Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for m/z 638.3 → 163.1 (sulfate-specific transition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.